molecular formula C₄H₄O₆ .xH₂O B1142101 Dihydroxyfumaric acid hydrate CAS No. 199926-38-0

Dihydroxyfumaric acid hydrate

Cat. No. B1142101
M. Wt: 148.07
InChI Key:
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Description

Synthesis Analysis

The synthesis of dihydroxyfumaric acid and its derivatives involves various chemical reactions, including base-mediated cascade aldol addition and fragmentation reactions. These processes are influenced by the choice of base, solvent, and substituents, demonstrating the compound's versatility in organic synthesis. The control and synthetic application of these reactions enable the production of various chemically significant products.

Molecular Structure Analysis

The molecular structure of dihydroxyfumaric acid hydrate and its derivatives plays a crucial role in its reactivity and physical properties. Studies utilizing computational methods and experimental analysis have provided insights into the molecule's structure, elucidating the effects of different substituents and conditions on its behavior in chemical reactions.

Chemical Reactions and Properties

Dihydroxyfumaric acid participates in a wide range of chemical reactions, including decarboxylative cascade reactions and electrochemical behaviors. These reactions enable the short and direct construction of carbohydrates and other molecules, showcasing the compound's utility in synthetic organic chemistry. Its electrochemical properties have also been explored, revealing its oxidation mechanisms and potential applications in electrochemistry.

Physical Properties Analysis

The physical properties of dihydroxyfumaric acid hydrate, including its solubility, melting point, and crystalline structure, are essential for its application in various chemical processes. Computational and experimental studies have helped predict hydrate formation, compound:water ratios, and hydrate crystal structures, providing valuable information for its use in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of dihydroxyfumaric acid, such as its reactivity with free radicals, oxidation behavior, and interactions in biochemical environments, are critical for its applications in chemistry and biology. Research has explored its antioxidant properties and reactions with stable radicals, contributing to our understanding of its potential as a biologically active molecule.

For detailed insights into dihydroxyfumaric acid hydrate and its applications in scientific research, refer to the following sources:

Scientific Research Applications

  • Electrochemical Behavior: Sazou, Karabinas, and Jannakoudakis (1985) explored the electrochemical behavior of dihydroxyfumaric acid in methanol at a mercury electrode, revealing a two-electron wave corresponding to the oxidation of the acid to diketosuccinic acid and two successive one-electron reduction waves. The electroxidation in methanol was found to be an irreversible electrode reaction (Sazou, Karabinas, & Jannakoudakis, 1985).

  • Oxidation Mechanism: Domínguez and Valera (1980) studied the oxidation mechanism of dihydroxyfumaric acid, highlighting a two-electron transfer through a post-kinetic mechanism and determining the overall reaction and kinetic parameters (Domínguez & Valera, 1980).

  • Hydrate Formation Prediction: Braun, Karamertzanis, and Price (2011) demonstrated the use of computational methods to predict hydrate formation, including the compound:water ratio and hydrate crystal structures for dihydroxybenzoic acid isomers (Braun, Karamertzanis, & Price, 2011).

  • Biological Occurrence and Chemistry: Secara, Duca, Vlad, and Macaev (2011) focused on the occurrence and chemistry of dihydroxyfumaric acid in biological sources and its synthetic transformations into biologically active compounds (Secara, Duca, Vlad, & Macaev, 2011).

  • Chemodivergent Reactions: Ward, Liotta, Krishnamurthy, and France (2018) reported on the base-mediated cascade aldol addition and fragmentation reactions of dihydroxyfumaric acid and aromatic aldehydes, emphasizing the control of chemodivergence via choice of base, solvent, and substituents (Ward, Liotta, Krishnamurthy, & France, 2018).

  • Dihydroxycarbene Formation: Burgers, McGibbon, and Terlouw (1994) identified dihydroxycarbene formation in the gas phase by electron capture of radical cations derived from dihydroxyfumaric acid (Burgers, McGibbon, & Terlouw, 1994).

  • Induction of Lipid Peroxidation: Nakano and Obo (1980) investigated the induction of lipid peroxidation by dihydroxyfumaric acid in rat liver mitochondria, revealing insights into the molecular mechanisms involved (Nakano & Obo, 1980).

Future Directions

The future directions of DHF are not explicitly mentioned in the search results. However, given its role as an endogenous metabolite and its use in organic synthesis, it may continue to be a subject of interest in biochemical and pharmaceutical research.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(E)-2,3-dihydroxybut-2-enedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYHTXQJGPQZGN-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036030
Record name Dihydroxyfumaric acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxyfumaric acid hydrate

CAS RN

199926-38-0
Record name Dihydroxyfumaric acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
12
Citations
VN Sagi, V Punna, F Hu, G Meher… - Journal of the …, 2012 - ACS Publications
In the context of a “glyoxylate scenario” of primordial metabolism, (1) the reactions of dihydroxyfumarate (DHF) with reactive small molecule aldehydes (eg, glyoxylate, formaldehyde, …
Number of citations: 71 pubs.acs.org
A Bouchez, L Margulès, RA Motiyenko… - Astronomy & …, 2012 - aanda.org
… Synthesis of HOCHD-CHO, HOCH 2 -CDO and HOCHD-CDO: The synthesis reported by Marstokk & Møllendal (1973) was used starting from dihydroxyfumaric acid hydrate dissolved …
Number of citations: 19 www.aanda.org
T Istasse, L Bockstal, A Richel - ChemPlusChem, 2018 - Wiley Online Library
The use of safe and sustainable solvents able to solvate reagents and to catalyze their reactions at temperatures below 100 C is an innovative strategy to develop future lignocellulosic …
T Istasse - 2021 - orbi.uliege.be
In the context of fossil resources dependence and climate change due to green-house gas emissions, increasing efforts are devoted to the synthesis of plastic materials from renewable …
Number of citations: 2 orbi.uliege.be
F Diplom-Lebensmittelchemikerin, AK Bauer - opendata.uni-halle.de
Consumption of food and eating habits of humans are guided by the sensory perception. Bitter taste suppresses the regular consumption of beneficial phytonutrients. Hence, in products …
Number of citations: 2 opendata.uni-halle.de
H Li, J Dai, J Wang, C Lu, Z Luo, X Zheng, Z Lu, Z Yang - Molecules, 2023 - mdpi.com
Antrodia cinnamomea is a valuable edible and medicinal mushroom with antitumor, hepatoprotective, and antiviral effects that play a role in intestinal flora regulation. Spore-inoculation …
Number of citations: 0 www.mdpi.com
O Mashkov - 2022 - opus4.kobv.de
Energie und Energieumwandlung sind Phänomene, die wesentlicher Bestandteile des menschlichen Alltags sind. Mit der zunehmenden Dynamik des technischen Fortschritts steigt …
Number of citations: 0 opus4.kobv.de
O Mashkov - opus4.kobv.de
Energie und Energieumwandlung sind Phänomene, die wesentlicher Bestandteile des menschlichen Alltags sind. Mit der zunehmenden Dynamik des technischen Fortschritts steigt …
Number of citations: 2 opus4.kobv.de
II Kilbane, J John - 2004 - osti.gov
The objective of the project is to develop biochemical pathways for the selective cleavage of CN bonds in molecules found in petroleum. The initial phase of the project was focused on …
Number of citations: 9 www.osti.gov
RE Coleman - 2019 - search.proquest.com
The oxidation reaction that occurs in the tartaric acid, Fe (II), and dissolved oxygen solution creates the basis for wine aging and oxidation research. This study examines the kinetics of …
Number of citations: 7 search.proquest.com

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